

# 4'-Bromo-resveratrol: A Dual Inhibitor of Sirtuin-1 and Sirtuin-3

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Core Summary**

**4'-Bromo-resveratrol**, a synthetic analog of the naturally occurring polyphenol resveratrol, has been identified as a potent dual inhibitor of two key members of the sirtuin family of NAD+-dependent deacetylases: Sirtuin-1 (SIRT1) and Sirtuin-3 (SIRT3).[1][2][3][4][5] This inhibition disrupts cellular processes regulated by these sirtuins, leading to significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly in melanoma and gastric cancer.[4][6][7] The primary mechanism of action involves the reprogramming of mitochondrial metabolism and the modulation of signaling pathways related to cell cycle control, apoptosis, and cancer stemness.[1][4][6]

## **Quantitative Inhibition Data**

The inhibitory potency of **4'-Bromo-resveratrol** against SIRT1 and SIRT3 has been characterized in biochemical assays. The following table summarizes the available quantitative data.



Target	IC50 Value	Assay Conditions	Reference
Sirtuin-1 (SIRT1)	Potent inhibitor	Details not specified in search results	[1][2][3][4][5]
Sirtuin-3 (SIRT3)	Potent inhibitor	Details not specified in search results	[1][2][3][4][5]

Further investigation into the primary literature is required to obtain specific IC50 values and detailed assay conditions.

# Signaling Pathways and Cellular Effects

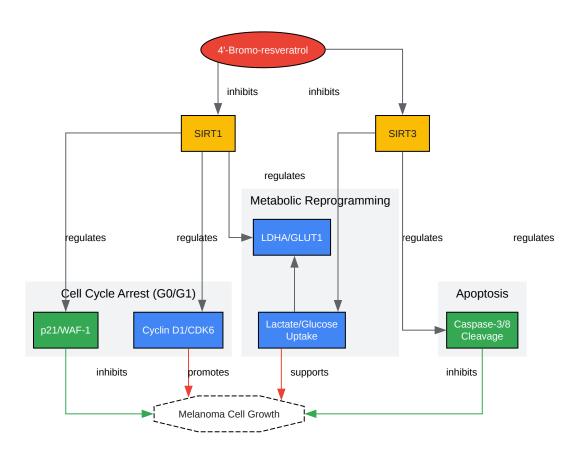
Inhibition of SIRT1 and SIRT3 by **4'-Bromo-resveratrol** triggers a cascade of downstream cellular events.

### Melanoma

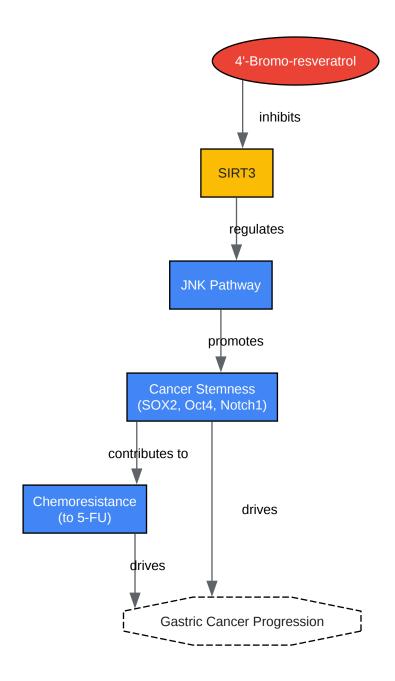
In melanoma cells, dual inhibition of SIRT1 and SIRT3 by 4'-Bromo-resveratrol leads to:

- Metabolic Reprogramming: A decrease in lactate production and glucose uptake, along with a reduced NAD+/NADH ratio.[4] This is accompanied by the downregulation of lactate dehydrogenase A (LDHA) and glucose transporter 1 (GLUT1).[4]
- Cell Cycle Arrest: Induction of G0/G1 phase arrest, mediated by an increase in p21/WAF-1 and a decrease in Cyclin D1 and Cyclin-dependent kinase 6 (CDK6) protein levels.[4]
- Induction of Apoptosis: Characterized by a decrease in procaspase-3 and -8, and an increase in cleaved caspase-3 and poly (ADP-ribose) polymerase (PARP).[4]
- Reduced Proliferation and Migration: A decrease in clonogenic survival and inhibition of cell migration, associated with a marked downregulation of proliferating cell nuclear antigen (PCNA).[4]

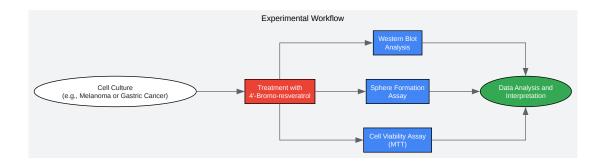












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